molecular formula C25H27N3O2S B2980812 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide CAS No. 898452-46-5

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2980812
CAS No.: 898452-46-5
M. Wt: 433.57
InChI Key: LJOBVPVLRRHHGR-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Receptor Interactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide, due to its structural features, may exhibit unique interactions with biological receptors, akin to the compounds studied in the provided references. For instance, derivatives of indole, such as those in the thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole families, have been explored for their potential bioisosteric relationships with hallucinogens and serotonin agonists, indicating a possible avenue for psychoactive or therapeutic research (Blair et al., 1999). Similarly, benzimidazoles derived from indole precursors have been evaluated as selective neuropeptide Y Y1 receptor antagonists, showcasing another potential research application in the realm of anti-obesity drugs (Zarrinmayeh et al., 1998).

Electrochromic Properties and Materials Science

Compounds structurally related to this compound have been investigated for their electrochromic properties. For example, oxazine derivatives have demonstrated improved fatigue resistance and color reversibility under electrical stimulation, suggesting potential for use in electrochromic devices (Zhu et al., 2014).

Pharmaceutical Applications and Drug Development

The compound's indole-based structure is reminiscent of other indole derivatives that have been synthesized and evaluated for various pharmaceutical applications. Tryptanthrin derivatives, for example, have shown potential as intermediate products in organic synthesis with pharmaceutical applications, including anti-inflammatory drug development (Kovrizhina et al., 2022). Furthermore, optimization of chemical functionalities on indole-2-carboxamides has led to the discovery of potent allosteric modulators for the cannabinoid receptor 1 (CB1), illustrating the compound's potential in the design of novel therapeutic agents (Khurana et al., 2014).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOBVPVLRRHHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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